Sodium 4-Hydroxy-3-methoxybenzoate

Description

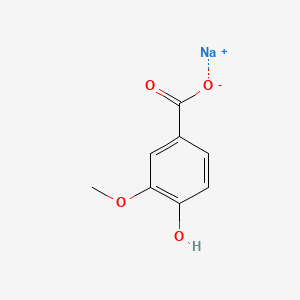

Structure

2D Structure

Properties

IUPAC Name |

sodium;4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRVFUWCVYLUIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635497 | |

| Record name | Sodium 4-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28508-48-7 | |

| Record name | Sodium 4-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Sodium 4-Hydroxy-3-methoxybenzoate" fundamental properties

An In-depth Technical Guide to the Fundamental Properties of Sodium 4-Hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as sodium vanillate, is the sodium salt of vanillic acid. Vanillic acid is a phenolic acid found in various plants and is a major oxidized metabolite of vanillin. This compound and its parent acid have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential therapeutic effects in metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of the fundamental properties, biological significance, and experimental considerations for this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | sodium;4-hydroxy-3-methoxybenzoate | [1] |

| Synonyms | Sodium Vanillate, 4-Hydroxy-3-methoxybenzoic Acid Sodium Salt, Vanillic Acid Sodium Salt | [2] |

| CAS Number | 28508-48-7 | [1][2] |

| Molecular Formula | C₈H₇NaO₄ | [1][2][3] |

| Molecular Weight | 190.13 g/mol | [1][2][3][4] |

| InChI Key | ZFRVFUWCVYLUIH-UHFFFAOYSA-M | [1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] | [1] |

| PubChem CID | 23675709 | [1][3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥98.0% | [1][2] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | |

| Solubility | Soluble in water. |

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its active form, vanillic acid. Research has elucidated its modulatory effects on several key signaling pathways, highlighting its therapeutic potential.

Vanillic acid has been shown to exert potent anti-inflammatory and antioxidant effects by inhibiting pathways such as NF-κB, JNK/STAT, NLRP, TLRs, MAPK, and mTOR.[5] It can block pro-inflammatory cytokines and suppress inflammatory cascades.[5] Furthermore, vanillic acid has demonstrated the ability to reduce oxidative stress markers.[5]

In the context of metabolic syndrome, vanillic acid may act through the activation of the AMPK/Sirt1/PGC-1α pathway and modulation of insulin signaling pathways like Akt and ERK1/2.[6]

PI3K/Akt/β-Catenin Signaling Pathway

Studies have demonstrated that vanillic acid can promote the proliferation of dermal papilla cells through the activation of the PI3K/Akt/Wnt/β-catenin signaling pathway.[7] This pathway is crucial for cell proliferation and hair growth.[7]

Caption: Vanillic acid-mediated activation of the PI3K/Akt/β-catenin pathway.

JNK/NF-κB Signaling Pathway in Neuroinflammation

Vanillic acid has been shown to counteract neurotoxicity by regulating the c-Jun N-terminal kinase (JNK) pathway.[8] It can suppress the phosphorylation of JNK and NF-κB, leading to a reduction in pro-inflammatory mediators.[8]

Caption: Inhibition of the JNK/NF-κB neuroinflammatory pathway by vanillic acid.

Experimental Protocols and Methodologies

To facilitate further research, this section outlines standardized experimental protocols relevant to the investigation of this compound's biological activities.

General Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the biological effects of this compound on a cellular model.

Caption: A generalized experimental workflow for in vitro bioactivity studies.

Western Blotting for Protein Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in a signaling pathway (e.g., Akt, β-catenin, JNK, NF-κB).

Methodology:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Synthesis Overview

This compound is typically synthesized from its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid). A common laboratory-scale synthesis involves the neutralization of vanillic acid with a sodium base.

Reaction: C₈H₈O₄ (Vanillic Acid) + NaOH (Sodium Hydroxide) → C₈H₇NaO₄ (this compound) + H₂O

Protocol Outline:

-

Dissolution: Vanillic acid is dissolved in a suitable solvent, such as ethanol or water.

-

Neutralization: A stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) solution is added dropwise to the vanillic acid solution while stirring. The pH is monitored and adjusted to neutral (pH ~7).

-

Isolation: The resulting salt can be isolated by evaporation of the solvent under reduced pressure.

-

Purification: The crude product may be purified by recrystallization from an appropriate solvent system to yield the final white crystalline powder.

Applications in Research and Drug Development

The diverse biological activities of this compound make it a valuable compound for various research and development applications:

-

Pharmacological Research: It serves as a tool compound for studying the roles of the NF-κB, PI3K/Akt, and MAPK signaling pathways in various disease models.

-

Drug Discovery: Its antioxidant and anti-inflammatory properties make it a potential starting point for the development of novel therapeutics for inflammatory conditions, neurodegenerative diseases, and metabolic disorders.

-

Cosmeceuticals: The ability of its parent compound, vanillic acid, to stimulate dermal papilla cells suggests potential applications in hair growth-promoting formulations.[7]

-

Chemical Synthesis: It can be used as a chemical intermediate in the synthesis of more complex molecules, such as the kinase inhibitor Bosutinib.[9]

Conclusion

This compound is a compound with significant potential in various scientific and therapeutic fields. Its well-defined chemical properties, coupled with the extensive biological activities of its parent compound, vanillic acid, provide a strong foundation for its use in drug development and biomedical research. This guide has provided a comprehensive overview of its fundamental properties, biological significance, and key experimental methodologies to aid researchers in their exploration of this promising molecule.

References

- 1. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C8H7NaO4 | CID 23675709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - [sigmaaldrich.com]

- 5. Regulatory Mechanisms of Vanillic Acid in Cardiovascular Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Sodium 4-Hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-Hydroxy-3-methoxybenzoate, also known as Sodium Vanillate, is the sodium salt of vanillic acid. This document provides a detailed examination of its chemical structure and the nature of the bonding within the molecule. It includes a summary of its physicochemical properties, a discussion of its covalent and ionic bonding characteristics, and proposed experimental protocols for its synthesis and characterization. This guide is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is an organic sodium salt formed by the deprotonation of the carboxylic acid group of vanillic acid.[1] Its chemical formula is C8H7NaO4, and it has a molecular weight of approximately 190.13 g/mol .[2][3][4] This compound is typically a white to off-white solid, appearing as a powder or crystalline substance.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7NaO4 | [2][3][4] |

| Molecular Weight | 190.13 g/mol | [2][3][4] |

| IUPAC Name | This compound | PubChem |

| Synonyms | Sodium Vanillate, 4-Hydroxy-3-methoxybenzoic Acid Sodium Salt | [2][4] |

| Appearance | White to almost white powder to crystal | [2] |

| CAS Number | 28508-48-7 | [2][3] |

Chemical Structure and Bonding

The chemical structure of this compound consists of a sodium cation (Na+) and a 4-hydroxy-3-methoxybenzoate (vanillate) anion. The anion itself is comprised of a benzene ring substituted with a hydroxyl group, a methoxy group, and a carboxylate group.

Covalent Bonding in the Vanillate Anion

The vanillate anion features a stable aromatic ring system. The carbon atoms in the benzene ring are sp2 hybridized, leading to trigonal planar geometry with bond angles of approximately 120°. The delocalized pi-electron system across the ring confers significant stability to the molecule. The carboxylate group, hydroxyl group, and methoxy group are attached to this aromatic core.

Table 2: Estimated Bond Lengths and Angles for the Vanillate Anion (based on Vanillin data)

| Bond | Estimated Bond Length (pm) | Source (Vanillin) |

| C=C (aromatic) | ~139 | [4] |

| C-O (hydroxyl) | ~136 | [4] |

| C-O (methoxy) | ~136 | |

| C-C (ring-carboxyl) | ~149 | |

| C=O (carboxylate) | ~125 | |

| C-O (carboxylate) | ~125 |

| Bond Angle | Estimated Angle (°) | Source (Vanillin) |

| C-C-C (aromatic) | ~120 | [4] |

| C-C-O (hydroxyl) | ~120 | |

| C-C-O (methoxy) | ~120 | |

| O-C-O (carboxylate) | ~125 |

Ionic Bonding

A key feature of this compound is the ionic bond between the sodium cation (Na+) and the negatively charged carboxylate group (-COO-) of the vanillate anion. This bond arises from the electrostatic attraction between the positively charged sodium ion and the delocalized negative charge on the two oxygen atoms of the carboxylate group.

Experimental Protocols

Proposed Synthesis of this compound

A straightforward method for the synthesis of this compound is the neutralization of vanillic acid with a sodium base.

Materials:

-

Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolution: Dissolve a known quantity of vanillic acid in a minimal amount of ethanol in a beaker. Gentle warming may be required to aid dissolution.

-

Base Addition: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide or sodium bicarbonate.

-

Neutralization: Slowly add the sodium base solution to the vanillic acid solution while stirring continuously with a magnetic stirrer.

-

pH Monitoring: Monitor the pH of the reaction mixture. Continue adding the base dropwise until the pH of the solution is neutral (pH ~7).

-

Precipitation/Crystallization: If the product precipitates out of the solution, cool the mixture in an ice bath to maximize precipitation. If the product remains dissolved, the solvent can be removed under reduced pressure to yield the solid salt. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or excess base.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove residual solvent.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key technique for confirming the structure. Expected signals would correspond to the aromatic protons, the methoxy protons, and the hydroxyl proton. The absence of the carboxylic acid proton signal (typically a broad singlet at high ppm) and the characteristic shifts of the aromatic protons would confirm the formation of the salt.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carboxylate carbon, and the methoxy carbon, further confirming the molecular structure.

Infrared (IR) Spectroscopy:

-

The IR spectrum should show a strong, broad absorption band for the hydroxyl group. A key indicator of salt formation is the disappearance of the broad carboxylic acid O-H stretch and the characteristic C=O stretch of the acid, and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate anion (-COO⁻).

Conclusion

This compound is a simple organic salt with a well-defined structure dominated by the ionic interaction between the sodium cation and the vanillate anion. The anion's structure is characterized by a stable, sp2-hybridized aromatic ring with hydroxyl, methoxy, and carboxylate substituents. The provided synthesis and characterization protocols offer a basis for the preparation and verification of this compound in a laboratory setting. This technical guide serves as a foundational resource for researchers and professionals requiring a detailed understanding of this chemical entity.

References

- 1. 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT(28508-48-7) 1H NMR [m.chemicalbook.com]

- 2. This compound | C8H7NaO4 | CID 23675709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

Spectroscopic Data of Sodium 4-Hydroxy-3-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4-Hydroxy-3-methoxybenzoate, also known as Sodium vanillate. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-6 |

| ~7.4 | dd | 1H | H-2 |

| ~6.8 | d | 1H | H-5 |

| ~3.8 | s | 3H | -OCH₃ |

Note: The phenolic -OH and carboxylic acid protons are typically not observed in D₂O due to exchange.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~150 | C-4 |

| ~148 | C-3 |

| ~125 | C-1 |

| ~122 | C-6 |

| ~115 | C-5 |

| ~112 | C-2 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~1600-1580 | Strong | C=O stretch (carboxylate) |

| ~1520 | Medium | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~1150 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be obtained for the vanillate anion.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 167.03 | [M-Na]⁻ (Vanillate anion) |

| 152.01 | [M-Na-CH₃]⁻ |

| 123.03 | [M-Na-CO₂]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in a clean, dry vial.[1][2][3][4][5]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL.[1]

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Solvent: D₂O.

-

Reference: Internal reference (e.g., TSP) or solvent peak.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more scans, depending on the concentration.

-

Solvent: D₂O.

-

Reference: Internal reference or solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method) [6][7][8][9][10]

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[9]

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.[9]

-

Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained.[7]

-

Transfer a portion of the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Sample Preparation

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water mixture).

-

For electrospray ionization (ESI), the concentration should be in the low µg/mL range.

Instrumentation and Data Acquisition

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode to detect the vanillate anion.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: Adjusted to ensure efficient desolvation.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for IR spectroscopic analysis.

Caption: Workflow for Mass Spectrometry analysis.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. jascoinc.com [jascoinc.com]

- 7. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 8. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 9. shimadzu.com [shimadzu.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Sodium 4-Hydroxy-3-methoxybenzoate from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sodium 4-Hydroxy-3-methoxybenzoate, also known as sodium vanillate, from vanillin. The primary transformation involves the oxidation of the aldehyde group in vanillin to a carboxylic acid, forming vanillic acid, which is subsequently converted to its sodium salt. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the chemical pathways and experimental workflows.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available and cost-effective starting material, often derived from lignin, a byproduct of the paper industry.[1] Its conversion to this compound is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The overall synthesis is a two-step process:

-

Oxidation: The aldehyde functional group of vanillin is oxidized to a carboxylic acid to yield vanillic acid.

-

Salt Formation: Vanillic acid is treated with a sodium base to form the target compound, this compound.

Several methods have been developed for the oxidation of vanillin, with variations in oxidizing agents, reaction conditions, and yields. This guide will focus on well-documented and reproducible methods.

Chemical Reaction Pathway

The synthesis proceeds through the oxidation of vanillin to vanillic acid, followed by deprotonation with a sodium base to form the sodium salt.

Caption: Chemical synthesis pathway from vanillin to this compound.

Experimental Protocols and Quantitative Data

This section details various methods for the oxidation of vanillin to vanillic acid. The subsequent conversion to this compound is a standard acid-base neutralization.

3.1. Oxidation of Vanillin to Vanillic Acid

Several effective methods for the oxidation of vanillin have been reported. The choice of method may depend on factors such as desired yield, purity, cost of reagents, and scalability.

Table 1: Comparison of Oxidation Methods for Vanillin to Vanillic Acid

| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (m.p. °C) | Reference |

| Silver Oxide Oxidation | Silver(I) oxide (Ag₂O) | Water | 55-60 | 10 minutes | 83-95 | 209-210 | Organic Syntheses[2] |

| Caustic Fusion | Potassium Hydroxide (KOH) | Water | 160-195 | 10-12 minutes | 89-95 | 206-208 | Organic Syntheses[2] |

| Catalytic Oxidation | Fe(TAML®) / H₂O₂ | pH 9.5 buffer | 25 | 1 hour | <1 | Not Reported | UKM[3] |

| Enzymatic Oxidation | Aldehyde Oxidase | Liver Slices | Not Reported | Not Reported | Rapid Conversion | Not Reported | PubMed[4] |

3.1.1. Detailed Experimental Protocol: Silver Oxide Oxidation

This procedure is adapted from a well-established method published in Organic Syntheses.[2]

Materials:

-

Vanillin (152 g, 1.0 mole)

-

Silver nitrate (AgNO₃, 170 g, 1.0 mole)

-

Sodium hydroxide (NaOH), 97% (44 g, 1.07 moles and 200 g, 4.85 moles)

-

Sulfur dioxide (SO₂) gas

-

Hydrochloric acid (HCl), 1:1 solution

-

Deionized water

Procedure:

-

Preparation of Silver Oxide: In a 2-liter beaker, dissolve silver nitrate (170 g) in 1 liter of water. With stirring, add a solution of sodium hydroxide (44 g in 400 ml of water). Stir the mixture for 5 minutes. Collect the precipitated silver oxide on a Büchner funnel and wash with water until free of nitrates.

-

Reaction Setup: Transfer the freshly precipitated silver oxide to a 4-liter beaker. Add 2 liters of water and 200 g of sodium hydroxide pellets with vigorous stirring. If necessary, warm the mixture to 55–60 °C.

-

Oxidation: While maintaining the temperature at 55–60 °C with continued stirring, add vanillin (152 g). The reaction will commence within a few minutes, indicated by the formation of metallic silver and the evolution of heat. Continue stirring for 10 minutes after the reaction begins.

-

Workup: Filter the mixture to remove the precipitated silver and wash the silver with 100 ml of hot water. Combine the filtrate and washings. Pass a rapid stream of sulfur dioxide gas through the combined solution for 2 minutes.

-

Precipitation of Vanillic Acid: Vigorously stir the solution while pouring it into 1.1 liters of 1:1 hydrochloric acid. The resulting mixture should be acidic to Congo red. Cool the mixture to 15–20 °C.

-

Isolation and Purification: Collect the vanillic acid precipitate on a Büchner funnel, press to remove the mother liquor, and wash with 150 ml of ice water. Air-dry the product. The yield is typically 140–160 g (83–95%) of white needles with a melting point of 209–210 °C.[2] For higher purity, the product can be recrystallized from water containing a small amount of sulfur dioxide.

3.2. Formation of this compound

The conversion of vanillic acid to its sodium salt is a straightforward acid-base neutralization.

Materials:

-

Vanillic acid (as prepared above)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

An appropriate solvent (e.g., water or ethanol)

Procedure:

-

Dissolve the vanillic acid in a suitable solvent (e.g., water or ethanol).

-

Slowly add a stoichiometric amount of a sodium base (e.g., a solution of sodium hydroxide or sodium bicarbonate) with stirring.

-

Continue stirring until the vanillic acid is fully dissolved and the solution is neutral or slightly basic.

-

The this compound can be isolated by evaporation of the solvent or by precipitation through the addition of a non-polar co-solvent.

Experimental Workflow

The general workflow for the synthesis of this compound from vanillin is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium hydroxide and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Silver nitrate is an oxidizing agent and can cause stains on skin and clothing.

-

The oxidation reactions can be exothermic and should be conducted with appropriate temperature control.

-

Hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from vanillin is a well-established process with multiple reliable methods for the key oxidation step. The silver oxide oxidation method offers high yields and purity, making it a suitable choice for laboratory-scale synthesis. The caustic fusion method also provides high yields and may be more cost-effective for larger-scale production. The final salt formation is a simple and efficient acid-base reaction. Researchers and drug development professionals can select the most appropriate method based on their specific requirements for yield, purity, and scale.

References

"Sodium 4-Hydroxy-3-methoxybenzoate" natural occurrence and sources

An In-depth Technical Guide to the Natural Occurrence and Sources of Sodium 4-Hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of vanillic acid, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Its properties are intrinsically linked to its acidic form, vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic compound widely distributed in nature. Vanillic acid is an oxidized form of vanillin and serves as an intermediate in the biosynthesis of various compounds. This guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its prevalence in the plant and microbial kingdoms as vanillic acid. It includes quantitative data, detailed experimental protocols for its analysis, and diagrams of relevant biochemical pathways and experimental workflows.

Natural Occurrence

This compound itself is not typically found in high concentrations in nature; rather, its corresponding acid, vanillic acid, is the prevalent form. Vanillic acid is a secondary metabolite found in a variety of plants, fruits, and microorganisms. It is also a metabolic product of other dietary polyphenols in humans.

Occurrence in the Plant Kingdom

Vanillic acid is biosynthesized in plants through the phenylpropanoid pathway. It is found in various parts of the plant, including roots, fruits, leaves, and seeds. Notable plant sources include:

-

Angelica sinensis : The root of this plant, used in traditional Chinese medicine, is reported to contain the highest known concentrations of vanillic acid.

-

Euterpe oleracea (Açaí Palm) : The oil extracted from the fruit of the açaí palm is a rich source of vanillic acid.

-

Vanilla planifolia (Vanilla Orchid) : Cured vanilla beans contain vanillic acid as a constituent of the complex vanilla flavor profile.

-

Tea (Camellia sinensis) : Vanillic acid is a metabolite of catechins found in green tea and is detected in humans after consumption.

-

Hazelnut (Corylus avellana) : The shells of hazelnuts have been identified as a source of vanillic acid.

-

Other Plant Sources : Vanillic acid has also been identified in honey, Paronychia argentea, Abutilon theophrasti, and various other herbs and fruits.

Occurrence in the Microbial Kingdom

Several microorganisms are capable of producing vanillic acid, often through the biotransformation of related compounds like ferulic acid and vanillin. This microbial production is a significant area of research for the biotechnological synthesis of natural vanillic acid. Some of the microorganisms involved include:

-

Ochrobactrum anthropi : This bacterium can convert vanillin to vanillic acid with high efficiency.

-

Species of Bacillus, Pseudomonas, Polyporus, Rhodotorula, and Streptomyces : These microorganisms can produce vanillic acid through the β-oxidation of ferulic acid.

Data Presentation: Quantitative Analysis of Vanillic Acid in Natural Sources

The following table summarizes the reported concentrations of vanillic acid in various natural sources. It is important to note that concentrations can vary significantly based on the specific cultivar, geographical origin, harvesting time, and extraction method used.

| Natural Source | Part Analyzed | Concentration of Vanillic Acid | Reference |

| Vanilla planifolia (cured beans) | Fruit | 0.105 ± 0.035 g/100 g dry matter | |

| Paronychia argentea | Dry Extract | 0.1% | |

| Euterpe oleracea (Açaí) | Pulp | Present, specific quantification not provided | |

| Angelica sinensis | Root | Quantification varies, a key marker compound | |

| Hazelnut (Corylus avellana) | Shell | Identified, quantitative data not specified | |

| Honey | - | Variable, detected in numerous types |

Experimental Protocols

The accurate quantification and isolation of vanillic acid from complex natural matrices require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Protocol 1: Extraction and HPLC Quantification of Vanillic Acid from Plant Material

This protocol provides a general procedure for the extraction and analysis of vanillic acid from a plant matrix, such as Angelica sinensis root powder.

1. Sample Preparation and Extraction:

- Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.

- Add 20 mL of 70% ethanol (v/v).

- Sonication: Place the tube in an ultrasonic bath for 30 minutes at 40°C.

- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collection: Decant the supernatant. Repeat the extraction process on the pellet twice more.

- Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

- Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).

- Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase : A gradient elution is typically used.

- Solvent A: Water with 0.1% formic acid.

- Solvent B: Acetonitrile.

- Gradient Program :

- 0-5 min: 10% B

- 5-20 min: Increase to 30% B

- 20-25 min: Increase to 50% B

- 25-30 min: Return to 10% B and equilibrate.

- Flow Rate : 1.0 mL/min.

- Column Temperature : 30°C.

- Detection Wavelength : 254 nm.

- Quantification : Create a calibration curve using certified reference standards of vanillic acid at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Isolation of Vanillic Acid from a Microbial Fermentation Broth

This protocol outlines a general method for isolating vanillic acid produced by microbial fermentation.

1. Pre-treatment of Fermentation Broth:

- Centrifuge the fermentation broth at 8000 rpm for 20 minutes to separate the microbial cells.

- Collect the supernatant.

2. Liquid-Liquid Extraction:

- Acidify the supernatant to pH 2.0 using 6M HCl.

- Transfer the acidified supernatant to a separatory funnel.

- Extract the vanillic acid with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

- Collect the organic (ethyl acetate) layer. Repeat the extraction twice more.

- Combine the organic extracts.

3. Solvent Evaporation and Purification:

- Dry the combined organic extract over anhydrous sodium sulfate.

- Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

- The crude extract can be further purified using techniques like column chromatography on silica gel or preparative HPLC.

4. Structural Confirmation:

- The identity and purity of the isolated vanillic acid can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Biosynthetic Pathway of Vanillic Acid

The biosynthesis of vanillic acid in many microorganisms proceeds through the conversion of ferulic acid, a common compound in plant cell walls. This pathway involves the shortening of the side chain of ferulic acid.

Caption: Biosynthesis of Vanillic Acid from Ferulic Acid.

Experimental Workflow for Quantification of Vanillic Acid

The following diagram illustrates a typical workflow for the quantitative analysis of vanillic acid from a natural source.

Caption: Workflow for Vanillic Acid Quantification.

Conclusion

This compound, through its acidic form vanillic acid, is a naturally occurring compound found in a diverse range of plant and microbial sources. The concentration of vanillic acid varies significantly among these sources, with Angelica sinensis root and açaí oil being particularly rich. The biotechnological production of vanillic acid from microorganisms presents a promising avenue for obtaining this compound from natural and sustainable sources. The analytical methods outlined, primarily HPLC, provide reliable means for the quantification of vanillic acid in complex natural matrices, which is essential for quality control and further research in its various applications. This guide provides a foundational understanding for researchers and professionals in the field of drug development and natural product chemistry.

A Technical Guide to the Solubility of Sodium 4-Hydroxy-3-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is an organic salt derived from vanillic acid.[1][2][3] Vanillic acid itself is a phenolic compound found in various plants and is an oxidized form of vanillin. The solubility of this compound is a critical parameter in various scientific and industrial applications, including drug formulation, synthesis, and extraction processes. Understanding its behavior in different organic solvents is essential for optimizing these processes and ensuring product efficacy and stability. This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, outlines experimental protocols for its determination, and presents available solubility data for related compounds to serve as a valuable reference.

General Principles of Solubility

The solubility of a compound is influenced by a variety of factors, including the chemical nature of both the solute and the solvent, temperature, pressure, and pH. For a salt of a phenolic acid like this compound, the following principles are of particular importance:

-

Polarity: The adage "like dissolves like" is a fundamental concept in solubility.[4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. As an organic salt, this compound is an ionic compound and is therefore highly polar. Consequently, it is expected to have limited solubility in non-polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Molecular Size: Generally, solubility decreases as the molecular size of the solute increases.[4] Larger molecules require more energy for the solvent to solvate them effectively.

-

pH: The pH of the medium can significantly affect the solubility of ionizable compounds. While this is more relevant in aqueous solutions, the acidic or basic nature of the organic solvent can also play a role.

Quantitative Solubility Data

Table 1: Solubility of Vanillic Acid and Vanillin in Various Solvents

| Solvent | Vanillic Acid Solubility | Vanillin Solubility | Temperature (°C) |

| Water | Moderately soluble[6] | Soluble in 125 parts[7] | 25 |

| Hot Water | More soluble[6] | More soluble | Increased |

| Ethanol | More soluble[6] | 1 part in 2 parts of 95% alcohol[7] | Ambient |

| Methanol | More soluble[6] | - | Ambient |

| Ether | - | Freely soluble[7] | Ambient |

| Chloroform | - | Freely soluble[7] | Ambient |

| Glycerin | - | Soluble in 20 parts[7] | Ambient |

This table is compiled from various sources and is intended for comparative purposes. The solubility of this compound will differ from these values.

Experimental Protocols for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.[9]

-

Ensure there is a visible excess of the solid to guarantee that the solution reaches saturation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

-

Carefully separate the saturated solution from the excess solid by filtration or centrifugation.[9] It is crucial to avoid any transfer of solid particles.

-

-

Quantification:

-

Calculation:

-

Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow and Influencing Factors

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited, a theoretical understanding of its chemical nature, combined with data from related compounds, provides a solid foundation for researchers. As an ionic salt, it is expected to be more soluble in polar solvents. For precise applications, experimental determination of its solubility using standardized methods like the shake-flask protocol is highly recommended. Further research to establish a comprehensive solubility profile of this compound in a variety of organic solvents would be a valuable contribution to the fields of pharmaceutical sciences and chemical engineering.

References

- 1. This compound | C8H7NaO4 | CID 23675709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28508-48-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. sodium vanillate (CHEBI:132748) [ebi.ac.uk]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Thermal Stability of Sodium 4-Hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-Hydroxy-3-methoxybenzoate, also known as Sodium Vanillate or Sodium Ferulate, is a compound of interest in various scientific fields, including pharmaceuticals and food science.[1][2][3] Its antioxidant and anti-inflammatory properties make it a candidate for therapeutic applications.[3] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its handling, processing, and storage, particularly in applications that involve elevated temperatures, such as in drug formulation and manufacturing.

This technical guide provides an overview of the available data on the thermal properties of this compound and its parent compounds, vanillic acid and ferulic acid. Due to the limited direct experimental data on the thermal decomposition of this compound, this guide leverages data from its parent acids to infer its thermal behavior.

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is its ability to resist decomposition at high temperatures. This is a critical parameter for ensuring the safety and efficacy of pharmaceutical ingredients. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data on Related Compounds

The following table summarizes the thermal decomposition data found for ferulic acid and vanillic acid, which are structurally very similar to the anionic component of this compound.

| Compound | Analysis Type | Key Findings | Atmosphere |

| Ferulic Acid | TGA/DSC | Melting point: ~170°C; Decomposition temperature range: 210°C to 250°C.[6] | Not Specified |

| Ferulic Acid | TGA | Onset of degradation: 206°C; Maximum degradation rate: 245°C.[7] | Air |

| Ferulic Acid | TGA | Two-stage decomposition. Stage 1 peak degradation rate (decarboxylation): 200°C (61% mass loss); Stage 2 onset: 315°C (35% mass loss).[8] | Inert |

| Vanillic Acid (in copolyesters) | TGA | Onset of weight loss: 330–350°C; Decomposition of VA units: 420–480°C.[9] | Not Specified |

Experimental Protocols

The following are generalized experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on standard practices and information gathered from related studies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Objective: To determine the decomposition temperature and mass loss profile of the sample.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan, commonly made of platinum or alumina.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions like melting, crystallization, and glass transitions.

Objective: To determine the melting point and other thermal transitions of the sample.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (commonly aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the heat flow to the sample relative to the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The peak temperature and the area under the peak (enthalpy) are determined.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound using TGA and DSC.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, the analysis of its parent compounds, ferulic acid and vanillic acid, provides a strong indication of its thermal behavior. Ferulic acid begins to decompose in the range of 200-250°C.[6][7][8] The vanillic acid structure appears to be stable to higher temperatures, with decomposition in copolyesters occurring above 330°C.[9] It is anticipated that this compound will exhibit thermal decomposition characteristics within a similar range, although the presence of the sodium salt may influence the exact decomposition temperature and mechanism. For precise determination of its thermal properties, experimental analysis using TGA and DSC on a pure sample of this compound is recommended.

References

- 1. Sodium ferulate - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H7NaO4 | CID 23675709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Sodium ferulate | 24276-84-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Origin of Alkali-Catalyzed Aromatization of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guanjiebio.com [guanjiebio.com]

- 7. Valorization of Ferulic Acid from Agro-Industrial by-Products for Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Vanillic Acid: A Crystallographic Perspective

A Technical Guide for Researchers and Drug Development Professionals

While the precise crystal structure of Sodium 4-Hydroxy-3-methoxybenzoate remains to be fully publicly elucidated, a detailed examination of its parent compound, 4-Hydroxy-3-methoxybenzoic acid (vanillic acid), offers significant insights into the molecular packing and intermolecular interactions that govern the solid-state properties of this class of compounds. This guide provides an in-depth analysis of the crystal structure of a vanillic acid co-crystal, presenting key quantitative data, outlining the experimental methodologies for its determination, and visualizing the procedural workflow. This information serves as a critical resource for researchers in crystallography, materials science, and pharmaceutical development.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for a representative co-crystal of vanillic acid, specifically a 1:2 co-crystal with isonicotinamide (VA-INM). This data is derived from single-crystal X-ray diffraction studies and provides a quantitative foundation for understanding the three-dimensional arrangement of the molecules in the crystalline lattice.

| Crystal Data | |

| Empirical Formula | C₂₀H₂₀N₄O₆ |

| Formula Weight (g·mol⁻¹) | 412.40 |

| Temperature (K) | 173(2) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 19.046(2) |

| b (Å) | 7.1278(8) |

| c (Å) | 15.6486(18) |

| α (°) | 90 |

| β (°) | 113.193(2) |

| γ (°) | 90 |

| Volume (ų) | 1952.7(4) |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| θ range for data collection (°) | 2.33 to 28.35 |

| Reflections collected | 23004 |

| Independent reflections | 3424 |

| R_int | 0.0705 |

| Goodness-of-fit on F² | 1.039 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0446, wR₂ = 0.1035 |

| R indices (all data) | R₁ = 0.0705, wR₂ = 0.1168 |

Experimental Protocols

The determination of the crystal structure of the vanillic acid co-crystal involved a series of precise experimental procedures, from crystal growth to data analysis.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction were grown using a slow evaporation method. A stoichiometric mixture of 4-Hydroxy-3-methoxybenzoic acid and the co-former (isonicotinamide) was dissolved in an appropriate solvent system, typically a mixture of polar organic solvents. The resulting solution was filtered and left undisturbed in a loosely covered container at room temperature. Over a period of several days to weeks, solvent evaporation led to the formation of well-defined single crystals.

X-ray Data Collection

A selected single crystal was mounted on a goniometer head of a diffractometer equipped with a CCD area detector. The crystal was maintained at a constant low temperature (e.g., 173 K) using a cryostream to minimize thermal vibrations and potential solvent loss. The diffractometer was used to collect a complete sphere of diffraction data using monochromatic X-ray radiation (e.g., MoKα). A series of frames were collected with different crystal orientations.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of unique reflection intensities. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structural model was validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the determination of a crystal structure.

This comprehensive overview of the crystal structure analysis of a vanillic acid co-crystal provides a foundational understanding for professionals in the field. The presented data and methodologies can be instrumental in the design and development of new crystalline materials with tailored physicochemical properties.

Sodium 4-Hydroxy-3-methoxybenzoate: A Versatile Synthon in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is a bio-derived aromatic compound that is emerging as a versatile and valuable synthon in organic chemistry. Derived from vanillin, a major component of natural vanilla extract and a readily available byproduct of the pulp and paper industry, sodium vanillate offers a synthetically accessible building block with multiple reactive sites. Its structure, featuring a phenolic hydroxyl group, a carboxylate moiety, and a methoxy group on an aromatic ring, provides a unique platform for the synthesis of a wide array of value-added chemicals, polymers, and pharmaceutical intermediates. This technical guide explores the potential of this compound as a synthon, providing detailed experimental protocols, quantitative data, and visualizations of its key chemical transformations.

Core Properties and Reactivity

This compound is the sodium salt of vanillic acid.[1] The presence of both a nucleophilic phenoxide and a carboxylate group, which can be involved in various transformations, makes it a multifunctional building block. The primary reactive sites are the phenolic hydroxyl group and the carboxylate group, which can undergo reactions such as etherification, esterification, and decarboxylation.

| Property | Value | Source |

| Molecular Formula | C₈H₇NaO₄ | [1] |

| Molecular Weight | 190.13 g/mol | [1] |

| CAS Number | 28508-48-7 | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| Synonyms | Sodium vanillate, 4-Hydroxy-3-methoxybenzoic acid sodium salt | [2] |

Key Synthetic Transformations

The utility of this compound as a synthon is demonstrated through several key organic reactions that leverage its functional groups.

Williamson Ether Synthesis: Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of sodium vanillate can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group (which is already accomplished in the sodium salt) followed by nucleophilic attack on an alkyl halide. This pathway is crucial for introducing a variety of side chains, which can be used to modify the properties of the molecule for applications in pharmaceuticals and polymer science.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-methoxybenzoate (Illustrative)

This protocol is adapted from general Williamson ether synthesis procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add the alkylating agent, for example, ethyl iodide (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 50-100 °C and stir for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired ether.

| Alkyl Halide | Product | Typical Yield | Reference |

| Methyl Iodide | Methyl 4-hydroxy-3-methoxybenzoate | 90-95% | Adapted from[4] |

| Ethyl Bromide | Ethyl 4-hydroxy-3-methoxybenzoate | 85-90% | Adapted from[4] |

| Benzyl Chloride | Benzyl 4-hydroxy-3-methoxybenzoate | 80-85% | Adapted from[4] |

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis Workflow.

Esterification: Modification of the Carboxylate Group

The carboxylate group of sodium vanillate can be esterified to produce a variety of esters. This transformation is typically carried out by first converting the sodium salt back to the carboxylic acid, followed by reaction with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride which then reacts with an alcohol. These vanillate esters have applications as flavoring agents, plasticizers, and as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Illustrative)

This protocol is adapted from general esterification procedures.

-

Acidification: Dissolve this compound (1.0 eq) in water and acidify with a strong acid (e.g., HCl) to a pH of ~2 to precipitate vanillic acid. Filter and dry the solid.

-

Reaction Setup: In a round-bottom flask, dissolve the dried vanillic acid in an excess of the desired alcohol (e.g., methanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester, which can be purified by distillation or chromatography.

| Alcohol | Product | Typical Yield | Reference |

| Methanol | Methyl 4-hydroxy-3-methoxybenzoate | >90% | Adapted from[5] |

| Ethanol | Ethyl 4-hydroxy-3-methoxybenzoate | >90% | Adapted from[5] |

| Propanol | Propyl 4-hydroxy-3-methoxybenzoate | 85-90% | Adapted from[5] |

Signaling Pathway for Esterification:

Caption: Esterification reaction pathway.

Decarboxylation: Synthesis of Guaiacol

Sodium vanillate can undergo decarboxylation to yield guaiacol (2-methoxyphenol), a valuable chemical intermediate used in the synthesis of fragrances, flavors, and pharmaceuticals. This reaction is typically performed by heating the sodium salt, often in the presence of a catalyst or in a high-boiling point solvent.

Experimental Protocol: Synthesis of Guaiacol (Illustrative)

This protocol is based on the known decarboxylation of similar aromatic carboxylic acids.

-

Reaction Setup: In a reaction vessel suitable for high-temperature reactions, place this compound.

-

Reaction Conditions: Heat the solid material under an inert atmosphere (e.g., nitrogen or argon) to a temperature above its melting point. The decarboxylation of similar sodium benzoates often occurs at temperatures ranging from 200-300°C. The use of a copper catalyst can facilitate the reaction at lower temperatures.

-

Product Collection: The product, guaiacol, can be distilled directly from the reaction mixture as it is formed.

-

Purification: The collected distillate can be further purified by fractional distillation.

| Reaction Conditions | Product | Reported Yield | Reference |

| Microbial Decarboxylation (Bacillus megaterium) | Guaiacol | High conversion | [6] |

| Thermal Decarboxylation | Guaiacol | Varies with conditions | General knowledge |

Logical Flow of Decarboxylation:

Caption: Decarboxylation process flow.

Application in Polymer Synthesis

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of aromatic polyesters and polyethers. The phenolic hydroxyl and carboxylate groups can participate in polycondensation reactions. While direct polymerization of the sodium salt can be challenging, it can be converted to more reactive monomers for this purpose. For instance, after esterification of the carboxylate, the phenolic hydroxyl group can be reacted with an acyl chloride to form a polyester. Alternatively, after protection of the carboxylate, the phenolic hydroxyl group can be used in nucleophilic aromatic substitution reactions to form poly(aryl ether)s. Vanillin, the precursor to sodium vanillate, has been extensively studied for the creation of bio-based polymers.[7][8]

General Workflow for Polyester Synthesis:

Caption: General workflow for polymer synthesis.

Conclusion

This compound is a readily available, bio-based synthon with significant potential in organic synthesis. Its versatile reactivity allows for the straightforward introduction of various functional groups and the construction of complex molecular architectures. The applications of this synthon in the synthesis of fine chemicals, pharmaceuticals, and advanced polymeric materials are expanding, driven by the increasing demand for sustainable chemical processes. Further exploration of the reactivity of sodium vanillate and the development of novel synthetic methodologies will undoubtedly continue to unlock its full potential as a cornerstone of green chemistry.

References

- 1. This compound | C8H7NaO4 | CID 23675709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28508-48-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Microbial catabolism of vanillate: decarboxylation to guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From vanillin to biobased aromatic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Sodium 4-Hydroxy-3-methoxybenzoate as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is the sodium salt of vanillic acid.[1] This simple, naturally derived phenolic compound serves as a valuable and versatile building block in the synthesis of a wide array of bioactive molecules.[2] Its inherent chemical functionalities—a carboxylic acid, a hydroxyl group, and a methoxy group—provide multiple reaction sites for chemical modification, enabling the generation of diverse molecular scaffolds. Vanillic acid, the parent compound of sodium vanillate, is an oxidized form of vanillin and is recognized for its own therapeutic potential, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] These intrinsic biological activities make this compound and its derivatives particularly attractive starting points for drug discovery programs aimed at developing novel therapeutic agents.

This document provides detailed application notes on the utility of this compound in synthesizing biologically active compounds and offers specific experimental protocols for the synthesis and evaluation of its derivatives.

Key Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₇NaO₄ | [1][4] |

| Molecular Weight | 190.13 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [4] |

| CAS Number | 28508-48-7 | [1][4] |

| Synonyms | Sodium vanillate, 4-Hydroxy-3-methoxybenzoic acid sodium salt | [1][4] |

Applications in Drug Discovery

The structural motif of this compound is a key component in a variety of synthetic strategies targeting new drug candidates. Its utility stems from the ease of modification of its functional groups to generate esters, amides, and ethers, leading to compounds with a broad spectrum of pharmacological activities.

Antimicrobial Agents

Derivatives of vanillic acid have demonstrated significant potential as antimicrobial agents, with activity against both bacterial and fungal pathogens.[5][6] The synthesis of vanillic acid amides, for instance, has yielded compounds with potent antifungal activity against various Candida species.[5][6] Some of these derivatives are also active against Gram-positive bacteria like Staphylococcus aureus.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillic Acid Amide Derivatives

| Compound | Target Organism | MIC (µmol/mL) | Reference |

| Amide Derivative 7 (with 4-methylbenzyl group) | Candida krusei | 0.46 | [5][6] |

| Amide Derivative 6 (with benzyl group) | Candida albicans | 1.85 | [5] |

| Amide Derivative 6 (with benzyl group) | Candida krusei | 0.82 | [5] |

Antioxidant Agents

The phenolic hydroxyl group in the vanillate scaffold is a key contributor to its antioxidant properties. This has led to the exploration of its derivatives as agents to combat oxidative stress, which is implicated in numerous diseases. Vanillic acid and its esters have been shown to be potent radical scavengers.[7][8] The antioxidant activity of vanillic acid esters is often correlated with their lipophilicity, which influences their ability to protect biological membranes from oxidative damage.[7]

Table 2: Antioxidant Activity (IC₅₀) of Vanillic Acid and Its Derivatives

| Compound | Assay | IC₅₀ Value | Reference |

| Vanillic Acid | DPPH Radical Scavenging | 0.81 µg/mL | [9] |

| Vanillyl Acetate | DPPH Radical Scavenging | 0.63 µg/mL | [9] |

| Vanillic Acid-Meldrum's Acid Conjugate | DPPH Radical Scavenging | 39.6 µM | [10] |

| Vanillin | DPPH Radical Scavenging | 283.76 µg/mL | [11] |

Anti-inflammatory Agents

Vanillic acid has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[12][13] Mechanistic studies have revealed that these effects are mediated, at least in part, through the suppression of the NF-κB signaling pathway.[12][13][14] This makes this compound a promising starting material for the development of novel anti-inflammatory drugs.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

Vanillic acid and its derivatives can exert their anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[12][13][14]

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. scite.ai [scite.ai]

- 6. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidative properties of vanillic acid esters in multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages | Semantic Scholar [semanticscholar.org]

- 14. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sodium 4-Hydroxy-3-methoxybenzoate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is a readily available and versatile building block derived from vanillic acid, a natural phenolic compound. Its inherent chemical functionalities—a carboxylate, a hydroxyl group, and a methoxy group on a benzene ring—make it an attractive starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles, including benzofurans, coumarins, and benzoxazoles, utilizing this compound as a key precursor.

Application Notes

The core structure of this compound offers multiple reaction sites for cyclization and functionalization, leading to the formation of heterocyclic systems with significant pharmacological potential. The phenolic hydroxyl and the carboxylate group are particularly reactive and can be exploited in various condensation and cyclization reactions. The methoxy group, while less reactive, influences the electronic properties of the aromatic ring and can be a site for demethylation to introduce further reactivity.

Key applications include:

-

Antimicrobial Agents: The vanillate moiety can be incorporated into heterocyclic structures like amides and Schiff bases, which have demonstrated significant activity against various bacterial and fungal strains.

-

Anticancer Agents: Heterocycles derived from this starting material, such as certain benzofurans, have shown cytotoxic effects against various cancer cell lines. Vanillic acid itself has been implicated in inducing apoptosis and inhibiting cancer cell proliferation through various signaling pathways.

-

Signaling Pathway Modulation: Vanillic acid has been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/β-catenin and NF-κB pathways, which are implicated in cell growth, proliferation, and inflammation. This suggests that heterocycles incorporating the vanillate scaffold may possess targeted therapeutic activities.

Data Presentation: Bioactivity of Vanillic Acid-Derived Heterocycles

The following tables summarize the quantitative data on the biological activities of various heterocyclic compounds synthesized from vanillic acid and its derivatives.

Table 1: Antimicrobial Activity of Vanillic Acid-Derived Amides

| Compound | Amine Moiety | Yield (%) | Test Organism | MIC (µmol/mL) | Reference |

| 1 | N-(4-fluorobenzyl)amine | 86.44 | Candida albicans | 1.81 | [1] |

| 2 | Cyclohexylamine | 75.32 | Staphylococcus aureus | > 4.36 | [1] |

| 3 | N-methylbenzylamine | 68.45 | Candida albicans | > 3.93 | [1] |

| 4 | 4-methylbenzylamine | 55.21 | Candida albicans | 2.17 | [1] |

| 5 | Pyrrolidine | 45.87 | Staphylococcus aureus | > 4.87 | [1] |

| 6 | Piperidine | 38.91 | Candida albicans | 1.81 | [1] |

| 7 | Morpholine | 28.81 | Candida albicans | 0.46 | [1][2] |

Table 2: Anticancer Activity of Vanillic Acid and Derived Benzofurans

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Vanillic Acid | HeLa (Cervical) | - | [3] |

| Vanillic Acid | PC3 (Prostate) | - | [3] |

| Vanillic Acid | 3T3 (Mouse embryonic fibroblasts) | - | [3] |

| Ailanthoidol (a natural benzofuran) | Huh7 (Hepatoma, mutant p53) | 22 (at 48h) | [4] |

| Ailanthoidol (a natural benzofuran) | HepG2 (Liver carcinoma, wild-type p53) | > 100 | [4] |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [4] |

| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | [4] |

| Benzofuran derivative 32a | HePG2 (Liver) | 8.49 - 16.72 | [4] |

| Benzofuran derivative 32a | HeLa (Cervical) | 6.55 - 13.14 | [4] |

| Benzofuran derivative 32a | MCF-7 (Breast) | 4.0 - 8.99 | [4] |

| Benzofuran derivative 32a | PC3 (Prostate) | - | [4] |

Experimental Protocols

Herein, we provide detailed methodologies for the synthesis of representative bioactive heterocycles starting from this compound or its parent acid, vanillic acid.

Protocol 1: Synthesis of N-Substituted Amides of Vanillic Acid

This protocol describes the synthesis of a series of N-substituted amides from vanillic acid, which have shown potential antimicrobial activities.[1]

Materials:

-

Vanillic acid

-

Thionyl chloride (SOCl₂)

-

Substituted amine (e.g., N-(4-fluorobenzyl)amine, cyclohexylamine)

-

Dry Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-